molecular formula C20H21FN2O2 B12069508 Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12069508
M. Wt: 340.4 g/mol
InChI Key: ULLSVMWDXPGCNW-UHFFFAOYSA-N
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Description

Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable indoline derivative with a piperidine precursor under specific conditions. For instance, a gold-catalyzed protocol can be employed to cyclize 2-bromo-N-propargyltryptamines to obtain spiro[indoline-3,4’-piperidin]-2-ones . The reaction conditions often involve the use of a Gagosz catalyst (Ph3PAuNTf2) in toluene at 50°C .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Mechanism of Action

The mechanism of action of Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an indoline and a piperidine ring, along with the presence of a fluorine atom. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H21FN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2

InChI Key

ULLSVMWDXPGCNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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